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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CEP-37440, a potent dual inhibitor of

Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). The focus of this

document is on the core mechanism of CEP-37440's interaction with FAK, specifically its

inhibition of FAK autophosphorylation at tyrosine 397 (Tyr 397), a critical event in cancer cell

signaling. This guide offers a compilation of quantitative data, detailed experimental protocols

for key assays, and visualizations of the relevant signaling pathways and experimental

workflows.

Introduction to CEP-37440
CEP-37440 is an orally available small molecule that acts as a dual kinase inhibitor, targeting

both FAK and ALK.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell

adhesion, migration, proliferation, and survival, making it a key target in oncology.[3] ALK, a

receptor tyrosine kinase, is also implicated in various cancers due to genetic rearrangements

and dysregulation.[3] CEP-37440 has demonstrated the ability to cross the blood-brain barrier,

suggesting its potential in treating brain metastases. A phase I clinical trial for CEP-37440 was

completed in 2015.

The primary mechanism of FAK activation involves autophosphorylation at the Tyr 397 residue

upon integrin engagement with the extracellular matrix. This phosphorylation event creates a

binding site for Src family kinases, leading to the activation of downstream signaling pathways
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that promote tumor progression. CEP-37440 effectively blocks this initial autophosphorylation

step, thereby inhibiting FAK-mediated signaling.

Quantitative Data: Inhibitory Activity of CEP-37440
The following tables summarize the in vitro and in vivo inhibitory activities of CEP-37440
against FAK, ALK, and various cancer cell lines.

Table 1: In Vitro Kinase and Cellular Inhibition by CEP-37440

Target/Cell Line Assay Type IC50/GI50 (nM) Reference

FAK Enzymatic 2.3

FAK Cellular 88

ALK Enzymatic 3.5

ALK Cellular 40

ALK
Cellular (75% human

plasma)
120

Sup-M2 (NPM-ALK+

ALCL)
Proliferation 84

Karpas-299 (NPM-

ALK+ ALCL)
Proliferation 131

FC-IBC02

(Inflammatory Breast

Cancer)

Proliferation (GI50) 91

SUM190

(Inflammatory Breast

Cancer)

Proliferation (GI50) 900

KPL4 (Inflammatory

Breast Cancer)
Proliferation (GI50) 890

Table 2: In Vivo Tumor Growth Inhibition by CEP-37440
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Xenograft Model Treatment
Tumor Growth
Inhibition (TGI)

Reference

SUM190 (Breast

Cancer)
55 mg/kg bid 79.7%

FC-IBC02 (Breast

Cancer)
55 mg/kg bid 33%

SUM149 (Breast

Cancer)
55 mg/kg bid 23%

Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams

are provided in the DOT language for Graphviz.

Extracellular Matrix (ECM) Integrin
 binds

FAK

 activates

p-FAK (Tyr397)
 Autophosphorylation

Src

 recruits

Downstream Signaling
(PI3K/Akt, MAPK/ERK)

 further phosphorylates

Cell Proliferation,
Survival, Migration

CEP-37440
 inhibits

Click to download full resolution via product page

FAK Signaling Pathway and CEP-37440 Inhibition
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Experimental Workflow for CEP-37440 Evaluation

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

CEP-37440.

Western Blot Analysis for Phospho-FAK (Tyr397)
This protocol is for the detection of phosphorylated FAK at Tyr397 in cell lysates.

a. Cell Lysis and Protein Quantification

Culture cells to 70-80% confluency and treat with CEP-37440 at desired concentrations and

time points.

Wash cells twice with ice-cold phosphate-buffered saline (PBS).
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Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

(e.g., 1 mM PMSF, 1 μg/mL aprotinin, 1 μg/mL leupeptin, 1 mM sodium orthovanadate).

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube and determine the protein concentration using a BCA

protein assay kit.

b. SDS-PAGE and Protein Transfer

Normalize protein concentrations for all samples.

Prepare samples by adding 4x Laemmli loading buffer and boiling for 5 minutes at 95°C.

Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane

at 100V for 1-2 hours at 4°C.

Confirm transfer efficiency by staining the membrane with Ponceau S.

c. Immunoblotting

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle

agitation.

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) (e.g.,

1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g.,

1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to

the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system.

d. Stripping and Reprobing

To normalize the phospho-FAK signal, the membrane can be stripped using a mild stripping

buffer.

Wash the membrane thoroughly and re-block as in step c.1.

Incubate with a primary antibody for total FAK, followed by the appropriate secondary

antibody and detection. A loading control such as β-actin or GAPDH should also be probed.

Cell Viability (MTS) Assay
This colorimetric assay measures cell viability as an indicator of metabolic activity.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture

medium.

Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

Treat cells with a serial dilution of CEP-37440 (e.g., 0-3000 nM) in fresh medium. Include a

vehicle control (e.g., DMSO).

Incubate for the desired period (e.g., 72-192 hours).

Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-

sulfophenyl)-2H-tetrazolium) to each well.

Incubate for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50

values.

In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of CEP-37440 on FAK enzymatic activity.

Prepare a reaction mixture containing FAK kinase buffer (e.g., 50 mM HEPES pH 7.5, 10

mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, and a suitable substrate (e.g.,

poly(Glu, Tyr) 4:1).

Add varying concentrations of CEP-37440 or a vehicle control to the reaction mixture.

Initiate the kinase reaction by adding purified recombinant FAK enzyme.

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction and measure the amount of ADP produced using a commercial kit such as

ADP-Glo™ Kinase Assay, which measures luminescence.

Calculate the percentage of FAK inhibition relative to the vehicle control and determine the

IC50 value.

In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CEP-37440
in a mouse model.

Cell Implantation:

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1

ratio).

Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of

immunocompromised mice (e.g., SCID or nude mice).
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Tumor Growth and Treatment:

Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor

volume using the formula: (Length x Width²) / 2.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment

and control groups.

Administer CEP-37440 orally (e.g., by gavage) at the desired doses and schedule (e.g.,

55 mg/kg, twice daily). The control group receives the vehicle.

Monitoring and Endpoint:

Monitor animal body weight and overall health throughout the study.

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the

control group reach a specified size.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., Western blotting for p-FAK).

Data Analysis:

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x

100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the

change in mean tumor volume of the control group.

Conclusion
CEP-37440 is a potent dual FAK/ALK inhibitor that effectively suppresses FAK

autophosphorylation at Tyr 397, a key step in the activation of this oncogenic kinase. The data

and protocols presented in this technical guide provide a comprehensive resource for

researchers and drug development professionals working on FAK-targeted cancer therapies.

The methodologies outlined here can be adapted to further investigate the efficacy and

mechanism of action of CEP-37440 and other FAK inhibitors in various preclinical models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. broadpharm.com [broadpharm.com]

2. bitesizebio.com [bitesizebio.com]

3. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford
Medicine [med.stanford.edu]

To cite this document: BenchChem. [CEP-37440 and FAK Autophosphorylation at Tyr 397: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8055494#cep-37440-and-fak-autophosphorylation-
at-tyr-397]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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